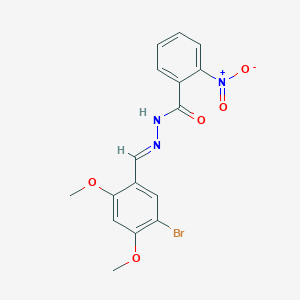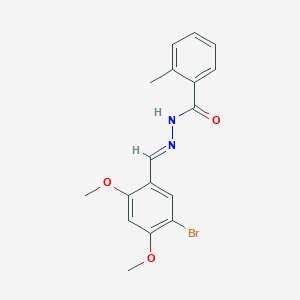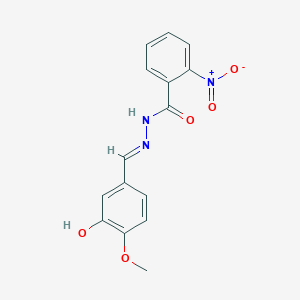![molecular formula C12H9N3O3S B326342 4-[(E)-[(5-NITROTHIOPHEN-2-YL)METHYLIDENE]AMINO]BENZAMIDE](/img/structure/B326342.png)
4-[(E)-[(5-NITROTHIOPHEN-2-YL)METHYLIDENE]AMINO]BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-[(5-NITROTHIOPHEN-2-YL)METHYLIDENE]AMINO]BENZAMIDE is an organic compound with the molecular formula C12H9N3O3S This compound is a derivative of benzamide, featuring a nitro group and a thenylidenamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzamide derivatives typically involves the condensation of benzoic acids and amines. For 4-[(E)-[(5-NITROTHIOPHEN-2-YL)METHYLIDENE]AMINO]BENZAMIDE, the process may involve the following steps:
Condensation Reaction: The reaction between 5-nitro-2-thenylidenamine and benzoyl chloride in the presence of a base such as pyridine or triethylamine.
Reaction Conditions: The reaction is usually carried out under reflux conditions with an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods
Industrial production of benzamide derivatives often employs green chemistry principles to enhance efficiency and reduce environmental impact. Methods such as ultrasonic irradiation in the presence of a solid acid catalyst (e.g., diatomite earth@IL/ZrCl4) have been reported to be effective .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-[(5-NITROTHIOPHEN-2-YL)METHYLIDENE]AMINO]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-[(E)-[(5-NITROTHIOPHEN-2-YL)METHYLIDENE]AMINO]BENZAMIDE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(E)-[(5-NITROTHIOPHEN-2-YL)METHYLIDENE]AMINO]BENZAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with DNA to exert its biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide: Known for its antimicrobial activity.
4-(2-nitrophenoxy)benzamide: Investigated for its antiviral properties.
Uniqueness
4-[(E)-[(5-NITROTHIOPHEN-2-YL)METHYLIDENE]AMINO]BENZAMIDE is unique due to its specific substituents, which confer distinct chemical and biological properties. Its nitro and thenylidenamino groups make it a versatile compound for various applications, particularly in medicinal chemistry and materials science.
Properties
Molecular Formula |
C12H9N3O3S |
|---|---|
Molecular Weight |
275.29 g/mol |
IUPAC Name |
4-[(5-nitrothiophen-2-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C12H9N3O3S/c13-12(16)8-1-3-9(4-2-8)14-7-10-5-6-11(19-10)15(17)18/h1-7H,(H2,13,16) |
InChI Key |
KJQCJIXHMGBMJO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)N)N=CC2=CC=C(S2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)N=CC2=CC=C(S2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(9-ethyl-9H-carbazol-3-yl)methylene]-N-(4-phenoxyphenyl)amine](/img/structure/B326262.png)

![4-bromo-N'-[(9-ethyl-9H-carbazol-3-yl)methylene]benzohydrazide](/img/structure/B326264.png)
![Tert-butyl 2-[(3,4-dimethylphenyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B326268.png)

![(6E)-3-(diethylamino)-6-[(2,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B326272.png)
![(6E)-3-(diethylamino)-6-[[2-(4-nitrophenyl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B326275.png)

![4-[(2,4-Dinitrophenyl)amino]benzamide](/img/structure/B326279.png)
![(6E)-3-(diethylamino)-6-[(2,4-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B326280.png)
![N-methyl-N-[4-[(2-oxoindol-3-yl)amino]phenyl]acetamide](/img/structure/B326282.png)

